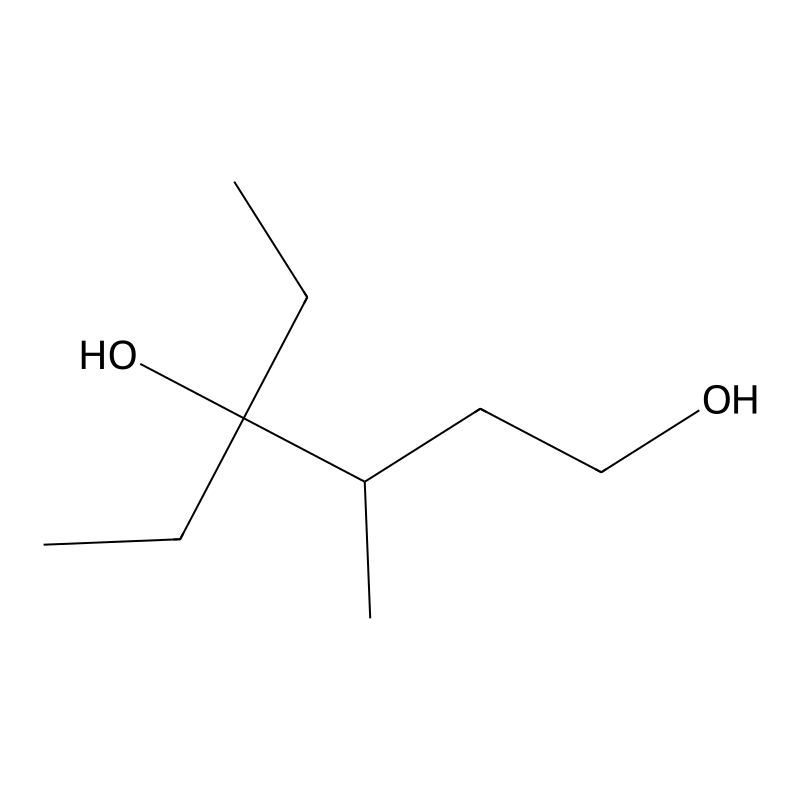4-Ethyl-3-methyl-1,4-hexanediol
Catalog No.
S6577454
CAS No.
138850-31-4
M.F
C9H20O2
M. Wt
160.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
138850-31-4
Product Name
4-Ethyl-3-methyl-1,4-hexanediol
IUPAC Name
4-ethyl-3-methylhexane-1,4-diol
Molecular Formula
C9H20O2
Molecular Weight
160.25 g/mol
InChI
InChI=1S/C9H20O2/c1-4-9(11,5-2)8(3)6-7-10/h8,10-11H,4-7H2,1-3H3
InChI Key
MRMRAWNFXBKIBW-UHFFFAOYSA-N
SMILES
CCC(CC)(C(C)CCO)O
Canonical SMILES
CCC(CC)(C(C)CCO)O
4-Ethyl-3-methyl-1,4-hexanediol (EMH) is a versatile diol compound that has gained increasing interest in the scientific community due to its unique properties and potential applications. In this paper, we will explore the definition and background of EMH, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
EMH is a colorless liquid with a molecular formula of C8H18O2 and a molecular weight of 146.23 g/mol. It is also known as 4-ethyl-3-methyl-1,4-hexylene glycol or Ethylmethylhexanediol. It is a branched diol compound that is comprised of six carbon atoms and two hydroxyl groups. EMH can be synthesized from 2,3-dibromopentane and 3-methyl-3-pentanol.
EMH is a clear, colorless liquid that has a mild odor. It has a boiling point of 203-204°C and a melting point of -5°C. It is soluble in water and ethanol and has a low vapor pressure. EMH is stable in acidic and basic conditions and is resistant to oxidation and reduction.
EMH can be synthesized via several different methods, including by reacting 2,3-dibromopentane with 3-methyl-3-pentanol in the presence of a base or by reacting 3-methyl-3-hexanol with ethyl bromide in the presence of a base. Characterization of EMH can be done using various analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
EMH can be analyzed using several analytical methods. For instance, HPLC can be used to determine the purity and stability of EMH while GC-MS can be used to determine the identity and quantity of EMH in a sample. NMR spectroscopy can be used to determine the molecular structure and composition of EMH.
EMH has been found to exhibit various biological properties such as anti-inflammatory, anti-oxidant, and anti-tumor activities. Studies have shown that EMH has a protective effect against acute lung injury and reduces the production of inflammatory cytokines.
EMH is considered safe for use in scientific experiments, as no harmful effects have been reported. However, researchers should take necessary safety precautions when handling this compound.
EMH has various applications in the scientific community. It can be used as a solvent, a chemical intermediate, and a building block for the synthesis of other compounds.
EMH is an area of active research. Recent studies have focused on the synthesis of EMH derivatives with improved biological activities and properties.
EMH has potential implications in various fields of research and industry, including pharmaceuticals, cosmetics, and materials science. Its anti-inflammatory and anti-tumor activities make it a promising candidate for drug development. EMH can also be used as a component in cosmetics products for its moisturizing properties.
Although EMH has several potential applications, it is limited by its low solubility in organic solvents and its high cost of production. Future research should focus on developing more efficient and cost-effective synthesis methods and exploring the potential applications of EMH in other fields such as materials science and energy storage.
1. Developing new synthesis methods for EMH derivatives with improved properties.
2. Investigating the potential applications of EMH in materials science, energy storage, and catalysis.
3. Studying the environmental impact of EMH and its derivatives.
4. Exploring the use of EMH as a component in food packaging materials and other sustainable products.
5. Investigating the effect of EMH on cell signaling pathways and gene expression.
6. Studying the synergy between EMH and other compounds for drug development.
7. Developing new analytical methods for EMH analysis and characterization.
8. Investigating the potential use of EMH in the production of biofuels and bioplastics.
9. Studying the effect of EMH on microbial growth and biofilm formation.
10. Developing new formulations of EMH for cosmetic and personal care applications.
2. Investigating the potential applications of EMH in materials science, energy storage, and catalysis.
3. Studying the environmental impact of EMH and its derivatives.
4. Exploring the use of EMH as a component in food packaging materials and other sustainable products.
5. Investigating the effect of EMH on cell signaling pathways and gene expression.
6. Studying the synergy between EMH and other compounds for drug development.
7. Developing new analytical methods for EMH analysis and characterization.
8. Investigating the potential use of EMH in the production of biofuels and bioplastics.
9. Studying the effect of EMH on microbial growth and biofilm formation.
10. Developing new formulations of EMH for cosmetic and personal care applications.
EMH is a versatile diol compound that has emerged as a promising candidate for various scientific applications. Its unique properties and potential applications make it an area of active research. This paper has provided an overview of EMH's definition and background, physical and chemical properties, synthesis and characterization, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
XLogP3
1.7
Hydrogen Bond Acceptor Count
2
Hydrogen Bond Donor Count
2
Exact Mass
160.146329876 g/mol
Monoisotopic Mass
160.146329876 g/mol
Heavy Atom Count
11
Dates
Modify: 2023-11-23
Explore Compound Types
Get ideal chemicals from 750K+ compounds








